ent-Nateglinide

Description

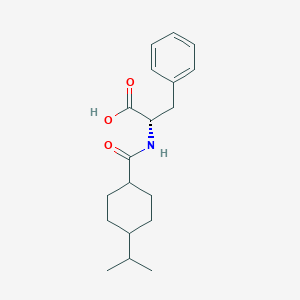

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELFLUMRDSZNSF-JCYILVPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1CCC(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105816-05-5, 105816-04-4 | |

| Record name | L-Nateglinide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | nateglinide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-NATEGLINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9V3S85RHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Stereoisomerism of ent-Nateglinide

This guide provides a comprehensive overview of the chemical structure, stereoisomerism, and related physicochemical and pharmacological properties of ent-Nateglinide. It is intended for researchers, scientists, and drug development professionals.

Introduction to Nateglinide and its Enantiomer

Nateglinide is an oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus. It belongs to the meglitinide class of short-acting insulin secretagogues. Chemically, Nateglinide is N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine. The therapeutic efficacy of Nateglinide is attributed to its specific stereochemical configuration.

Nateglinide possesses two chiral centers, leading to the existence of stereoisomers. The clinically approved and pharmacologically active form is the D-enantiomer, derived from D-phenylalanine.[1][2] Its enantiomer, derived from L-phenylalanine, is referred to as this compound or L-Nateglinide. This enantiomer is considered an impurity in Nateglinide preparations and exhibits significantly lower pharmacological activity.

Chemical Structure and Stereoisomerism

The chemical structure of Nateglinide consists of a trans-4-isopropylcyclohexanecarboxylic acid moiety linked to the amino group of the amino acid phenylalanine. The "ent-" prefix in this compound denotes it as the enantiomer of Nateglinide.

-

Nateglinide (D-enantiomer): (2R)-2-{[(1S,4S)-4-isopropylcyclohexanecarbonyl]amino}-3-phenylpropanoic acid

-

This compound (L-enantiomer): (2S)-2-{[(1R,4R)-4-isopropylcyclohexanecarbonyl]amino}-3-phenylpropanoic acid

The key stereochemical difference lies in the configuration at the alpha-carbon of the phenylalanine residue. This seemingly minor difference in three-dimensional arrangement leads to a significant disparity in their biological activity.

Physicochemical Properties

Enantiomers share identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. Their defining difference is their interaction with plane-polarized light, where they rotate the light in equal but opposite directions.

| Property | Nateglinide (D-enantiomer) | This compound (L-enantiomer) |

| Molecular Formula | C₁₉H₂₇NO₃ | C₁₉H₂₇NO₃ |

| Molecular Weight | 317.43 g/mol | 317.43 g/mol |

| Melting Point | 129-130 °C or 137-141 °C[3][4] | Expected to be identical to the D-enantiomer |

| pKa | 3.61 | Expected to be identical to the D-enantiomer |

| Solubility in water | Soluble[5] | Expected to be identical to the D-enantiomer |

| Specific Rotation [α]D | -37.5° (in methanol)[6] | Expected to be +37.5° (in methanol) |

Experimental Protocols

Synthesis of Nateglinide (D-enantiomer)

A common synthetic route to Nateglinide involves the coupling of trans-4-isopropylcyclohexanecarboxylic acid with D-phenylalanine methyl ester, followed by hydrolysis.

Step 1: Esterification of D-phenylalanine

-

To a suspension of D-phenylalanine in methanol, add thionyl chloride dropwise at a controlled temperature (e.g., 0-5 °C).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain D-phenylalanine methyl ester hydrochloride.

Step 2: Coupling Reaction

-

Dissolve trans-4-isopropylcyclohexanecarboxylic acid in a suitable organic solvent (e.g., dichloromethane).

-

Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-hydroxysuccinimide (NHS)).

-

To this mixture, add a solution of D-phenylalanine methyl ester (prepared by neutralizing the hydrochloride salt with a base like triethylamine) in the same solvent.

-

Stir the reaction at room temperature until completion.

-

Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the organic layer with acidic, basic, and brine solutions, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield Nateglinide methyl ester.

Step 3: Hydrolysis

-

Dissolve the Nateglinide methyl ester in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous base (e.g., sodium hydroxide or lithium hydroxide).

-

Stir the mixture at room temperature until the hydrolysis is complete.

-

Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate Nateglinide.

-

Collect the precipitate by filtration, wash with water, and dry to obtain the final product.

Proposed Synthesis of this compound (L-enantiomer)

The synthesis of this compound would follow an analogous route to that of Nateglinide, with the key difference being the use of L-phenylalanine as the starting material instead of D-phenylalanine.

Step 1: Esterification of L-phenylalanine

-

Follow the same procedure as for D-phenylalanine, substituting L-phenylalanine to obtain L-phenylalanine methyl ester hydrochloride.

Step 2: Coupling Reaction

-

Follow the same coupling procedure as for Nateglinide, using L-phenylalanine methyl ester as the amine component.

Step 3: Hydrolysis

-

Follow the same hydrolysis procedure as for Nateglinide to yield this compound.

Chiral Separation of Nateglinide Enantiomers by HPLC

A validated chiral HPLC method can be used to separate and quantify the enantiomers of Nateglinide.

-

Column: Chiral stationary phase, such as a cellulose or amylose-based column (e.g., Chiralcel OD-H, Chiralpak AD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) in a specific ratio (e.g., 90:10 v/v).

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

Temperature: Controlled column temperature (e.g., 25 °C).

Under these conditions, the D- and L-enantiomers will exhibit different retention times, allowing for their separation and quantification.

Mandatory Visualizations

Signaling Pathway of Nateglinide

Caption: Signaling pathway of Nateglinide in pancreatic β-cells.

Synthetic Workflow for Nateglinide

References

- 1. Nateglinide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nateglinide | C19H27NO3 | CID 5311309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Nateglinide CAS 105816-04-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Nateglinide(105816-04-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Nateglinide | 105816-04-4 [chemicalbook.com]

The Biological Activity of the L-enantiomer of Nateglinide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nateglinide, a D-phenylalanine derivative, is a clinically utilized oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its therapeutic effect is mediated by the stereospecific interaction of the D-enantiomer with the ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to insulin secretion. This technical guide provides an in-depth analysis of the biological activity of the L-enantiomer of Nateglinide. Through a comprehensive review of available data, this document elucidates the pharmacological profile of the L-enantiomer, focusing on its significantly reduced activity compared to its clinically relevant counterpart. Quantitative data from binding assays are presented, alongside detailed experimental protocols for key in vitro assays and visual representations of the relevant signaling pathways and experimental workflows. This guide serves as a critical resource for researchers in pharmacology and drug development, highlighting the profound impact of stereochemistry on drug activity.

Introduction: Stereoselectivity in Nateglinide's Action

Nateglinide is a chiral molecule, and its pharmacological activity is highly dependent on its stereochemistry. The clinically approved and biologically active form is the D-enantiomer, which effectively lowers blood glucose by stimulating insulin release from the pancreas.[1] The mechanism of action involves the closure of ATP-dependent potassium (KATP) channels in the membrane of pancreatic β-cells.[2] This leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules. The L-enantiomer, also known as the S-enantiomer, is a stereoisomer of Nateglinide that is not used clinically. Understanding the biological activity, or lack thereof, of the L-enantiomer is crucial for a complete pharmacological profile of Nateglinide and underscores the importance of stereoselectivity in drug design and development.

Quantitative Analysis of Biological Activity

The primary molecular target of Nateglinide is the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic β-cell KATP channel. The interaction of Nateglinide enantiomers with this target can be quantified using competitive radioligand binding assays. These assays measure the ability of the enantiomers to displace a radiolabeled ligand, such as [3H]glibenclamide, from the SUR1 receptor. The data clearly demonstrates a significant difference in the binding affinity between the D- and L-enantiomers of Nateglinide.

| Enantiomer | Assay System | Parameter | Value (nM) | Fold Difference (L vs. D) |

| D-Nateglinide | RIN-m5F Cell Membranes | IC50 | 490 ± 50 | \multirow{2}{}{~165x less potent} |

| L-Nateglinide | RIN-m5F Cell Membranes | IC50 | >81,000 | |

| D-Nateglinide | RIN-m5F Cell Membranes | Ki | 170 ± 18 | \multirow{2}{}{~165x lower affinity} |

| L-Nateglinide | RIN-m5F Cell Membranes | Ki | >28,000 |

Data synthesized from competitive binding experiments displacing [3H]glibenclamide.

The results unequivocally show that the L-enantiomer of Nateglinide has a substantially lower affinity for the SUR1 receptor compared to the D-enantiomer, with at least a 165-fold difference in potency and affinity. This profound decrease in binding affinity is the molecular basis for its significantly reduced biological activity.

Signaling Pathway and Mechanism of Action

The insulinotropic action of D-Nateglinide is initiated by its binding to the SUR1 subunit of the KATP channel in pancreatic β-cells. This binding event leads to the closure of the channel, altering the cell's membrane potential and triggering a cascade of events culminating in insulin secretion. The L-enantiomer, due to its poor binding affinity, is a very weak inhibitor of this pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the biological activity of Nateglinide enantiomers.

Radioligand Competitive Binding Assay

This assay determines the binding affinity of the Nateglinide enantiomers to the SUR1 receptor by measuring their ability to compete with a radiolabeled ligand.

a) Materials:

-

Cell line expressing SUR1 (e.g., RIN-m5F or HEK-293 cells transfected with SUR1)

-

[3H]glibenclamide (radioligand)

-

D-Nateglinide and L-Nateglinide

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

-

96-well plates

b) Membrane Preparation:

-

Culture cells to confluency.

-

Harvest cells and centrifuge at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.

-

Repeat the centrifugation and resuspend the final pellet in binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

c) Assay Procedure:

-

In a 96-well plate, add in triplicate:

-

Binding buffer

-

A fixed concentration of [3H]glibenclamide (typically below its Kd)

-

Increasing concentrations of either D-Nateglinide or L-Nateglinide (for competition curve) or a high concentration of a non-labeled ligand for determining non-specific binding.

-

Membrane preparation (typically 20-50 µg of protein).

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

d) Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the activity of KATP channels in response to the application of Nateglinide enantiomers.

a) Materials:

-

Pancreatic β-cells (from primary culture or cell lines like MIN6)

-

Patch-clamp amplifier and data acquisition system

-

Micropipettes

-

Extracellular (bath) solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4)

-

Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 0.1 ATP; pH 7.2)

-

D-Nateglinide and L-Nateglinide stock solutions

-

Diazoxide (a KATP channel opener)

b) Procedure:

-

Prepare isolated β-cells on a coverslip in a recording chamber.

-

Fill a micropipette with the intracellular solution and approach a single β-cell.

-

Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

-

Record baseline KATP currents. To enhance the current, diazoxide can be applied to open the channels.

-

Perfuse the cell with the extracellular solution containing various concentrations of D-Nateglinide or L-Nateglinide.

-

Record the changes in KATP channel current. Inhibition of the channel will be observed as a decrease in the outward current.

-

Wash out the compound to observe the reversibility of the effect.

c) Data Analysis:

-

Measure the amplitude of the KATP current before and after the application of the Nateglinide enantiomers.

-

Calculate the percentage of inhibition for each concentration.

-

Construct a concentration-response curve and determine the IC50 value for channel inhibition.

Static Insulin Secretion Assay

This assay measures the amount of insulin secreted from pancreatic islets in response to stimulation by Nateglinide enantiomers.

a) Materials:

-

Isolated pancreatic islets (from rodents or human donors)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with different glucose concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM)

-

D-Nateglinide and L-Nateglinide

-

24-well plates

-

Insulin immunoassay kit (e.g., ELISA or RIA)

b) Procedure:

-

Isolate pancreatic islets using collagenase digestion.

-

Culture the islets overnight to allow for recovery.

-

Pre-incubate groups of islets (e.g., 10 islets per well in triplicate) in KRB buffer with low glucose for 60 minutes at 37°C.[3][4]

-

Replace the pre-incubation buffer with fresh KRB buffer containing:

-

Low glucose (basal secretion)

-

High glucose (stimulated secretion)

-

Low glucose + varying concentrations of D-Nateglinide

-

Low glucose + varying concentrations of L-Nateglinide

-

-

Collect the supernatant from each well for insulin measurement.

-

Lyse the islets to determine the total insulin content.

-

Measure the insulin concentration in the supernatant and the islet lysate using an insulin immunoassay.

c) Data Analysis:

-

Calculate the amount of insulin secreted per islet.

-

Normalize the secreted insulin to the total insulin content.

-

Plot the insulin secretion against the concentration of the Nateglinide enantiomers.

-

Determine the EC50 value (the concentration that produces 50% of the maximal insulin secretory response).

Discussion and Conclusion

The data presented in this guide strongly indicate that the L-enantiomer of Nateglinide possesses negligible biological activity as an insulin secretagogue. Its affinity for the SUR1 subunit of the pancreatic β-cell KATP channel is at least two orders of magnitude lower than that of the clinically effective D-enantiomer. This lack of significant binding translates to a minimal effect on KATP channel closure and, consequently, a failure to stimulate insulin secretion.

For researchers in drug development, the case of Nateglinide's enantiomers serves as a stark reminder of the critical role of stereochemistry in pharmacology. The specific three-dimensional arrangement of atoms in the D-enantiomer is essential for its high-affinity interaction with the SUR1 receptor, a classic example of a chiral drug interacting with a chiral biological target.

References

- 1. Interaction of nateglinide with K(ATP) channel in beta-cells underlies its unique insulinotropic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Static insulin secretion analysis of isolated islets [protocols.io]

- 4. Glucose-Dependent Insulin Secretion in Pancreatic β-Cell Islets from Male Rats Requires Ca2+ Release via ROS-Stimulated Ryanodine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of ent-Nateglinide on Pancreatic β-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nateglinide, a D-phenylalanine derivative, is a short-acting insulin secretagogue used in the management of type 2 diabetes mellitus.[1][2] Its primary therapeutic effect is the potentiation of early-phase insulin secretion, which is crucial for controlling postprandial glucose excursions.[3][4] The pharmacological activity of nateglinide is highly stereospecific. The D-enantiomer, nateglinide, is significantly more potent than its S-enantiomer, ent-nateglinide (also referred to as L-nateglinide).[5] This technical guide provides an in-depth exploration of the molecular mechanism of action of nateglinide on pancreatic β-cells, with a comparative perspective on its enantiomer where data is available. The focus will be on its interaction with the ATP-sensitive potassium (KATP) channel, the subsequent signaling cascade, and the resulting insulin exocytosis.

Core Mechanism of Action

Nateglinide exerts its insulinotropic effect by binding to the sulfonylurea receptor 1 (SUR1), the regulatory subunit of the KATP channel in pancreatic β-cells.[1][2][6] This binding event initiates a cascade of cellular processes that culminate in the secretion of insulin. The action of nateglinide is glucose-dependent, meaning its efficacy in stimulating insulin release is significantly enhanced at elevated glucose concentrations.[7][8]

The Molecular Target: The Pancreatic KATP Channel

The KATP channel in pancreatic β-cells is a hetero-octameric complex composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming the pore, and four SUR1 subunits that regulate the channel's activity.[6] The SUR1 subunit possesses binding sites for ATP, ADP, and various pharmacological agents, including sulfonylureas and glinides like nateglinide.[1][6]

Nateglinide binds competitively to the SUR1 subunit, at a site that overlaps with that of sulfonylureas like glibenclamide.[5][9] This interaction is characterized by a rapid on-rate and an even more rapid off-rate, which underlies the drug's short duration of action.[1][5] This "fast on-fast off" kinetic profile is a distinguishing feature of nateglinide compared to sulfonylureas and even other glinides like repaglinide.[1][2][5]

Signaling Pathway of Nateglinide-Induced Insulin Secretion

The binding of nateglinide to SUR1 leads to the closure of the KATP channel. This inhibition of potassium efflux from the β-cell results in the depolarization of the cell membrane. The membrane depolarization, in turn, activates voltage-dependent calcium channels (VDCCs), leading to an influx of extracellular calcium ions (Ca2+). The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules.[6][8]

Some studies suggest that nateglinide may also have KATP channel-independent effects on insulin secretion, particularly at higher concentrations and under depolarizing conditions.[1][2] These alternative pathways may involve direct effects on the exocytotic machinery.[6]

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of nateglinide and its enantiomer with the KATP channel and their effects on insulin secretion.

Table 1: Competitive Binding Affinities to SUR1

| Compound | Cell Type | IC50 for [3H]glibenclamide displacement | Reference |

| Nateglinide | RIN-m5F cells | ~10 µM | [5] |

| This compound (L-nateglinide) | RIN-m5F cells | >100 µM | [5] |

| Glibenclamide | RIN-m5F cells | ~2.2 nM | [5] |

| Repaglinide | RIN-m5F cells | ~140 nM | [5] |

| Nateglinide | COS-1 cells (expressing SUR1) | 8 µM | [9] |

| Repaglinide | Wild-type Kir6.2/SUR1 | KD = 0.40 nM | [10] |

| Nateglinide | Wild-type Kir6.2/SUR1 | IC50 = 0.7 µM (for [3H]repaglinide displacement) | [10] |

Table 2: Inhibition of KATP Channels

| Compound | Cell/Channel Type | IC50 | Reference |

| Nateglinide | Rat β-cells | 7.4 µM | [11] |

| Nateglinide | Kir6.2/SUR1 (HEK293 cells) | 800 nM | [10] |

| Repaglinide | Kir6.2/SUR1 (HEK293 cells) | 21 nM | [10] |

| Mitiglinide | Kir6.2/SUR1 (COS-1 cells) | 100 nM | [9] |

| Nateglinide | Porcine coronary artery cells | 2.3 mM | |

| Nateglinide | Rat aortic smooth muscle cells | 0.3 mM |

Table 3: Nateglinide-Stimulated Insulin Secretion

| Nateglinide Concentration | Glucose Concentration | Fold Increase in Insulin Secretion | Cell Line | Reference |

| 10-400 µM | 1.1 mM | 1.2-2.4 | BRIN-BD11 | [2] |

| 50-400 µM | 16.7 mM + 30 mM KCl | 1.2-1.7 | BRIN-BD11 | [1] |

| 200 µM | 5.6-30.0 mM | 1.1-1.7 (potentiation) | BRIN-BD11 | [2] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for KATP Current Measurement

This protocol is designed to measure KATP channel currents in isolated pancreatic β-cells in the whole-cell configuration.

1. Cell Preparation:

-

Isolate pancreatic islets from rodents by collagenase digestion.

-

Disperse islets into single β-cells by gentle trituration in a Ca2+-free solution.

-

Plate the dispersed cells on glass coverslips and culture for 1-3 days.

2. Solutions:

-

Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 3 glucose (pH adjusted to 7.4 with NaOH).

-

Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 0.1 Na-ATP, 0.5 Na-ADP (pH adjusted to 7.2 with KOH). KATP channel openers like diazoxide can be included in the bath solution to maximize channel activity at the beginning of the experiment.

3. Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Establish a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the cell at a membrane potential of -70 mV.

-

Apply voltage ramps or steps to elicit KATP currents.

-

Perfuse the cell with the extracellular solution containing varying concentrations of nateglinide or other test compounds.

Intracellular Calcium Imaging with Fura-2 AM

This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to nateglinide.

1. Cell Preparation:

-

Prepare isolated β-cells or intact islets as described above and plate on glass-bottom dishes.

2. Dye Loading:

-

Prepare a loading buffer (e.g., HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells with dye-free buffer to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells.

3. Imaging:

-

Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a system with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths, a dichroic mirror, an emission filter around 510 nm, and a sensitive camera).

-

Perfuse the cells with a buffer containing a basal glucose concentration.

-

Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and capturing the emission at 510 nm.

-

Stimulate the cells by perfusing with a buffer containing nateglinide and/or elevated glucose.

-

Continue recording the fluorescence changes.

4. Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

-

The F340/F380 ratio is proportional to the intracellular calcium concentration.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay quantifies insulin secretion from isolated pancreatic islets in response to glucose and pharmacological agents.

1. Islet Preparation:

-

Isolate pancreatic islets and culture them overnight to allow for recovery.

-

Hand-pick islets of similar size for the experiment.

2. Assay Procedure:

-

Prepare a Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and HEPES.

-

Pre-incubate batches of 5-10 islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes at 37°C to establish a basal secretion rate.

-

Replace the pre-incubation buffer with fresh low-glucose KRB buffer and incubate for a defined period (e.g., 60 minutes) to collect the basal insulin secretion sample.

-

Replace the buffer with KRB containing a high glucose concentration (e.g., 16.7 mM) with or without nateglinide and incubate for another defined period to collect the stimulated insulin secretion sample.

-

Collect the supernatants from each incubation step.

3. Insulin Measurement:

-

Measure the insulin concentration in the collected supernatants using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Normalize the insulin secretion data to the number of islets or their protein/DNA content.

Logical Relationship Diagram

The following diagram illustrates the logical sequence of events from the binding of this compound to the SUR1 receptor to the final secretion of insulin.

Conclusion

The mechanism of action of nateglinide on pancreatic β-cells is a well-defined process initiated by its stereospecific, high-affinity binding to the SUR1 subunit of the KATP channel. This interaction leads to channel closure, membrane depolarization, calcium influx, and ultimately, glucose-dependent insulin secretion. The unique kinetic properties of nateglinide, particularly its rapid association and dissociation from its receptor, contribute to its characteristic rapid onset and short duration of action, making it an effective agent for managing postprandial hyperglycemia. While the D-enantiomer, nateglinide, is the pharmacologically active form, its S-enantiomer, this compound, exhibits significantly lower potency, underscoring the precise structural requirements for effective interaction with the SUR1 receptor. Further research into the subtle differences in the binding and kinetic profiles of nateglinide and its enantiomer could provide deeper insights into the structure-activity relationships of KATP channel modulators.

References

- 1. Acute and long-term effects of nateglinide on insulin secretory pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.atu.ie [pure.atu.ie]

- 3. Effects of the new oral hypoglycaemic agent nateglinide on insulin secretion in Type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Pancreatic beta-cell K(ATP) channel activity and membrane-binding studies with nateglinide: A comparison with sulfonylureas and repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review of nateglinide in the management of patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. The effects of mitiglinide (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K+ channels and insulin secretion: comparison with the sulfonylureas and nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential interactions of nateglinide and repaglinide on the human beta-cell sulphonylurea receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

A Comprehensive Technical Guide to the Discovery and Characterization of ent-Nateglinide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of ent-Nateglinide, the (S)-enantiomer of the potent oral hypoglycemic agent, Nateglinide. While Nateglinide is a well-established therapy for type 2 diabetes mellitus, its enantiomer, this compound, is known to be significantly less active. This document details the stereoselective synthesis of this compound, outlines its mechanism of action in relation to Nateglinide, and presents a comparative analysis of their physicochemical and pharmacokinetic properties. Detailed experimental protocols and quantitative data are provided to support further research and development in the field of meglitinide analogues and chiral drug development.

Introduction: The Discovery of Nateglinide and the Significance of Chirality

Nateglinide, chemically known as N-[(trans-4-isopropylcyclohexyl)carbonyl]-D-phenylalanine, is a member of the meglitinide class of short-acting insulin secretagogues.[1] It was developed to manage postprandial hyperglycemia in patients with type 2 diabetes.[2] Nateglinide exerts its therapeutic effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[3] This binding leads to the closure of these channels, resulting in membrane depolarization, calcium influx, and subsequent insulin secretion.[4]

Like many pharmaceuticals, Nateglinide is a chiral molecule. The clinically approved drug is the (R)-enantiomer.[5] Its optical isomer, the (S)-enantiomer, is referred to as this compound. Early in the development of Nateglinide, it was established that the (R)-enantiomer is significantly more potent than the (S)-enantiomer, highlighting the critical role of stereochemistry in its pharmacological activity.[5] This guide focuses on the discovery and characterization of this less active enantiomer, this compound, providing a deeper understanding of the structure-activity relationship of this important class of antidiabetic agents.

Synthesis and Characterization of this compound

The synthesis of this compound follows a similar synthetic strategy to that of Nateglinide, with the key difference being the use of L-phenylalanine (the S-enantiomer) as the chiral starting material instead of D-phenylalanine.[6][7]

Synthetic Pathway

The general synthetic route involves the coupling of L-phenylalanine with trans-4-isopropylcyclohexanecarboxylic acid. This can be achieved through several methods, including the use of a coupling agent or the formation of an activated ester or acid chloride of the carboxylic acid.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, adapted from established methods for Nateglinide synthesis.[7][8]

Step 1: Preparation of L-Phenylalanine Methyl Ester Hydrochloride Thionyl chloride is added dropwise to a stirred suspension of L-phenylalanine in methanol at 0°C. The mixture is then stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the crude product is recrystallized to yield L-phenylalanine methyl ester hydrochloride as a white solid.[9]

Step 2: Coupling of L-Phenylalanine Methyl Ester with trans-4-isopropylcyclohexane Carboxylic Acid trans-4-isopropylcyclohexanecarboxylic acid is reacted with a coupling agent, such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu), to form an activated ester. This activated ester is then reacted with L-phenylalanine methyl ester (prepared by neutralizing the hydrochloride salt) in a suitable solvent like dichloromethane or ethyl acetate to yield the methyl ester of this compound.

Step 3: Hydrolysis to this compound The methyl ester of this compound is hydrolyzed using an aqueous base, such as sodium hydroxide or potassium carbonate, in a solvent like methanol. After the reaction is complete, the mixture is acidified with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the crude this compound.[10]

Step 4: Purification The crude product is collected by filtration and purified by recrystallization from a suitable solvent system, such as aqueous methanol or a mixture of ethyl acetate and petroleum ether, to yield pure this compound.[11]

Physicochemical Properties

The physicochemical properties of this compound are expected to be identical to those of Nateglinide, with the exception of its optical rotation.

| Property | Nateglinide (R-enantiomer) | This compound (S-enantiomer) |

| Molecular Formula | C₁₉H₂₇NO₃ | C₁₉H₂₇NO₃ |

| Molecular Weight | 317.43 g/mol | 317.43 g/mol |

| Appearance | White powder | White powder |

| Solubility | Freely soluble in methanol, ethanol, and chloroform; sparingly soluble in acetonitrile and octanol; practically insoluble in water. | Expected to be similar to Nateglinide. |

| Optical Rotation | Negative (-) | Expected to be positive (+) |

Chiral Separation

The enantiomers of Nateglinide can be separated for analytical and preparative purposes using chiral high-performance liquid chromatography (HPLC). A common method involves the use of a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H), with a mobile phase consisting of a mixture of hexane, isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid.

Mechanism of Action and Comparative Pharmacology

The primary mechanism of action for both Nateglinide and this compound involves the inhibition of KATP channels in pancreatic β-cells.[3]

Signaling Pathway

The binding of a meglitinide to the SUR1 subunit of the KATP channel initiates a cascade of events leading to insulin secretion.

Comparative Pharmacological Activity

While both enantiomers interact with the same molecular target, their potencies differ significantly. Nateglinide, the (R)-enantiomer, is a potent inhibitor of the Kir6.2/SUR1 channel, whereas this compound exhibits substantially lower activity.

| Parameter | Nateglinide (R-enantiomer) | This compound (S-enantiomer) | Reference |

| IC₅₀ for Kir6.2/SUR1 channel inhibition | 800 nmol/L | >100 µmol/L (produces <10% block) | [4] |

| Binding Affinity (Kₐ) to HSA (Sudlow site II) | 7.1 (±0.8) × 10⁵ M⁻¹ | 3.0–3.5 × 10⁵ M⁻¹ | [12] |

The significant difference in potency underscores the high degree of stereoselectivity of the SUR1 binding site.

Comparative Pharmacokinetics

Pharmacokinetic studies in animal models have revealed differences in the disposition of the two enantiomers.

Pharmacokinetic Parameters in Rats

A study in Goto-Kakizaki rats, a model for type 2 diabetes, provided a direct comparison of the pharmacokinetics of Nateglinide and its L-enantiomer (this compound) following intravenous administration.[13]

| Parameter | Nateglinide (R-enantiomer) | This compound (S-enantiomer) |

| Total Clearance (CLtot) | Slightly lower than this compound | Slightly higher than Nateglinide |

| Volume of Distribution (Vd) | Slightly lower than this compound | Slightly higher than Nateglinide |

| Metabolism | Extensively metabolized, primarily by CYP2C9 and CYP3A4.[14] | Metabolized, with major metabolites corresponding to those of Nateglinide.[13] |

| Excretion | Predominantly in urine as metabolites.[14] | Excreted in bile and urine.[13] |

These findings suggest that the L-enantiomer of nateglinide exhibits a slightly higher total clearance and volume of distribution compared to nateglinide, particularly in a diabetic state.[13]

Conclusion

This compound, the (S)-enantiomer of Nateglinide, serves as a crucial tool for understanding the structure-activity relationship of meglitinide antidiabetic agents. Its synthesis, achieved through stereoselective methods utilizing L-phenylalanine, and its significantly lower pharmacological activity compared to the clinically used (R)-enantiomer, Nateglinide, underscore the high degree of stereospecificity of the SUR1 receptor. The comparative data on pharmacology and pharmacokinetics presented in this guide provide a valuable resource for researchers in medicinal chemistry and drug development. Further investigation into the subtle differences in the interaction of these enantiomers with the KATP channel could offer insights for the design of future generations of more potent and selective insulin secretagogues.

References

- 1. Nateglinide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of nateglinide: a rapidly-absorbed, short-acting insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of nateglinide and repaglinide, derivatives of meglitinide, in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US8658821B2 - Process for the preparation of nateglinide - Google Patents [patents.google.com]

- 8. WO2004018408A1 - Synthesis and purification of nateglinide - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. US20130165686A1 - Process for the Preparation of Nateglinide - Google Patents [patents.google.com]

- 11. US7314955B2 - Form of N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine - Google Patents [patents.google.com]

- 12. Characterization of binding by repaglinide and nateglinide with glycated human serum albumin using high‐performance affinity microcolumns - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of nateglinide enantiomers and their metabolites in Goto-Kakizaki rats, a model for type 2 diabetes mellitus. | Semantic Scholar [semanticscholar.org]

- 14. ClinPGx [clinpgx.org]

The Enantiomeric Question: An In-Depth Technical Guide on the Potential Impact of ent-Nateglinide on Nateglinide's Therapeutic Effect

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nateglinide, the (R)-enantiomer of N-[(trans-4-isopropylcyclohexane)carbonyl]-D-phenylalanine, is a cornerstone in the management of type 2 diabetes mellitus, prized for its rapid-acting insulin secretagogue properties. Its chiral counterpart, ent-nateglinide ((S)-enantiomer), is often present as a chiral impurity. This technical guide delves into the core pharmacological and pharmacokinetic characteristics of both enantiomers to elucidate the potential impact of this compound on the therapeutic efficacy of nateglinide. While direct studies on the co-administration of these enantiomers are not extensively documented, a comprehensive analysis of their individual properties allows for a robust assessment of potential interactions. The available data strongly suggests that this compound is a significantly less potent enantiomer with a lower affinity for the target receptor, and its presence is likely to have a minimal direct impact on the therapeutic action of nateglinide at typical impurity concentrations.

Introduction to Nateglinide and Chirality

Nateglinide is a meglitinide-class oral hypoglycemic agent that stimulates insulin secretion from pancreatic β-cells.[1][2] Its therapeutic effect is intrinsically linked to its specific three-dimensional structure. As a chiral molecule, nateglinide exists as two non-superimposable mirror images, or enantiomers: the therapeutically active (R)-enantiomer (nateglinide) and the (S)-enantiomer (this compound).[3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) emphasize the importance of understanding the pharmacological profiles of individual enantiomers, as they can exhibit different pharmacodynamic and pharmacokinetic properties.[3] This guide will explore these differences to assess the potential for this compound to influence nateglinide's therapeutic effect.

Mechanism of Action: A Stereoselective Interaction

Nateglinide exerts its therapeutic effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the surface of pancreatic β-cells.[1][4] This binding event initiates a signaling cascade that leads to insulin secretion.

Signaling Pathway of Nateglinide-Induced Insulin Secretion

The binding of nateglinide to SUR1 inhibits the channel's activity, leading to the closure of the KATP channel. This closure prevents potassium ion efflux, resulting in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules, releasing insulin into the bloodstream.[1] This process is glucose-dependent, meaning nateglinide is more effective at stimulating insulin release in the presence of elevated blood glucose levels.[1][5]

Enantioselective Binding to SUR1

Comparative Pharmacodynamics: The Potency Difference

The therapeutic effect of nateglinide is directly related to its ability to close KATP channels and stimulate insulin secretion. The available data indicates that nateglinide is significantly more potent than this compound in this regard.

Inhibition of KATP Channels

Studies have quantified the inhibitory concentration (IC50) of nateglinide on KATP channels. In rat β-cells, the IC50 for nateglinide is 7.4 µM.[7] While a corresponding IC50 for this compound is not provided in the same study, the lower binding affinity of this compound for SUR1 strongly suggests a higher IC50 and therefore lower potency.[6]

| Compound | Tissue | IC50 |

| Nateglinide | Rat β-cells | 7.4 µM[7] |

| Nateglinide | Porcine Coronary Artery Cells | 2.3 mM[7] |

| Nateglinide | Rat Aorta Cells | 0.3 mM[7] |

Table 1: IC50 Values of Nateglinide for KATP Channel Inhibition in Different Tissues

Insulin Secretion

The difference in binding affinity and KATP channel inhibition translates to a marked difference in the insulinotropic potency of the two enantiomers. It is stated that the (R)-enantiomer (nateglinide) is "much more potent" than the (S)-enantiomer (this compound).[3] Although a quantitative comparison of their EC50 values for insulin secretion is not available in the reviewed literature, the qualitative description underscores the significantly reduced pharmacological activity of this compound.

Comparative Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profiles of drug enantiomers can differ significantly. Limited data is available for a direct comparison of nateglinide and this compound, primarily from animal studies.

Pharmacokinetic Parameters in Rats

A study in Goto-Kakizaki (GK) rats provides a comparative look at the pharmacokinetics of nateglinide and its L-enantiomer (this compound) following intravenous administration.

| Parameter | Nateglinide | This compound (L-enantiomer) |

| Total Clearance (CLtot) | Higher | Lower |

| Volume of Distribution (Vd) | Higher | Lower |

Table 2: Comparative Pharmacokinetics of Nateglinide and this compound in GK Rats[8]

These findings in a diabetic rat model suggest that there are differences in the disposition of the two enantiomers.[8]

Metabolism

Nateglinide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C9 (approximately 70%) and to a lesser extent by CYP3A4.[1][9][10] This metabolism results in several metabolites, most of which have significantly less anti-diabetic activity than the parent compound.[1] The isoprene metabolite M7 is the only one with significant pharmacological activity, but its low abundance means the majority of the therapeutic effect comes from nateglinide itself.[1]

Information on the specific metabolism of this compound by CYP enzymes is not detailed in the available literature. However, it is reasonable to assume that it would also be a substrate for CYP enzymes, potentially competing with nateglinide if present in sufficient concentrations. Given that this compound would likely be a minor component in a drug formulation, significant clinical impact on nateglinide's metabolism is unlikely.

Chiral Inversion

Chiral inversion is the in vivo conversion of one enantiomer into its opposite. This phenomenon is well-documented for some drugs, such as certain profen NSAIDs.[11] There is no direct evidence from the reviewed literature to suggest that chiral inversion of nateglinide or this compound occurs in humans. Studies on other D-phenylalanine derivatives would be needed to infer the likelihood of such a conversion. In the absence of such data, it is assumed that the enantiomers are configurationally stable in vivo.

Potential Impact of this compound on Nateglinide's Therapeutic Effect

Based on the available evidence, the potential impact of this compound on the therapeutic effect of nateglinide can be assessed through several theoretical mechanisms.

-

Competitive Antagonism at the Receptor: As this compound has a lower affinity for the SUR1 receptor, it could theoretically act as a competitive antagonist, occupying the binding site without eliciting a full response and thereby reducing the binding of the more potent nateglinide. However, given that this compound would be present as a minor impurity, its concentration would likely be too low to cause any significant competitive inhibition.

-

Competition for Metabolic Enzymes: If this compound is also metabolized by CYP2C9 and CYP3A4, it could compete with nateglinide for these enzymes. This could potentially lead to a slight increase in nateglinide's plasma concentration. However, again, the low concentration of the impurity makes a clinically significant interaction improbable.

-

Direct Agonist Effect: Since this compound is a much less potent insulin secretagogue, its direct contribution to the overall therapeutic effect would be negligible, especially when present at impurity levels.

Experimental Protocols

Chiral Separation of Nateglinide and this compound by HPLC

This protocol is based on a validated method for the determination of the L-enantiomer (this compound) in a bulk drug substance.[8]

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase: Chiralpak AD-H column (250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Hexane and ethanol (90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

In Vitro Insulin Secretion Assay Using Pancreatic Islets

This protocol is a general procedure for assessing glucose-stimulated insulin secretion from isolated pancreatic islets and can be adapted to test the effects of nateglinide and this compound.[6][12][13]

-

Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., rat) by collagenase digestion.

-

Islet Culture: Culture the isolated islets overnight to allow for recovery.

-

Pre-incubation: Pre-incubate batches of islets in Krebs-Ringer Bicarbonate (KRB) buffer with a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 60 minutes) to establish a basal insulin secretion rate.

-

Stimulation: Incubate the islets with KRB buffer containing:

-

Low glucose (basal control)

-

High glucose (e.g., 16.7 mM) (stimulated control)

-

High glucose + varying concentrations of nateglinide

-

High glucose + varying concentrations of this compound

-

-

Sample Collection: After the incubation period (e.g., 60 minutes), collect the supernatant.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using a suitable immunoassay (e.g., ELISA or RIA).

-

Data Analysis: Plot insulin secretion as a function of the compound concentration to determine EC50 values.

Conclusion

The comprehensive analysis of the available scientific literature indicates that this compound is a substantially less potent enantiomer of nateglinide, with a lower binding affinity for the SUR1 receptor. While direct studies on the pharmacodynamic and pharmacokinetic interactions between the two enantiomers are scarce, the significant difference in their potencies suggests that the presence of this compound as a minor impurity in a nateglinide formulation is unlikely to have a clinically significant impact on the therapeutic efficacy of the drug. Further studies directly comparing the insulinotropic potency and metabolic pathways of both enantiomers, as well as investigating the potential for in vivo chiral inversion, would provide a more complete picture. However, based on the current understanding, the primary determinant of nateglinide's therapeutic effect remains the concentration and activity of the (R)-enantiomer.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Interaction of nateglinide with K(ATP) channel in beta-cells underlies its unique insulinotropic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucose-dependent and glucose-sensitizing insulinotropic effect of nateglinide: comparison to sulfonylureas and repaglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Pharmacokinetics of nateglinide enantiomers and their metabolites in Goto-Kakizaki rats, a model for type 2 diabetes mellitus. | Semantic Scholar [semanticscholar.org]

- 9. Clinical pharmacokinetics of nateglinide: a rapidly-absorbed, short-acting insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of a selective CYP2C9 inhibitor on the pharmacokinetics of nateglinide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and in vitro/in vivo evaluation of controlled release provesicles of a nateglinide–maltodextrin complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tissue selectivity of antidiabetic agent nateglinide: study on cardiovascular and beta-cell K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicology Screening of ent-Nateglinide: A Technical Guide

Disclaimer: Publicly available toxicological data specifically for ent-Nateglinide is limited. This guide provides a comprehensive overview of a standard preliminary toxicology screening program that would be applied to a novel small molecule entity like this compound. The presented data are illustrative and not based on actual experimental results for this compound. Methodologies are based on internationally recognized guidelines.

Introduction

Before a new chemical entity (NCE) can be considered for further development as a therapeutic agent, a thorough evaluation of its safety profile is mandatory. Preliminary toxicology screening, often referred to as general toxicology, is the first step in this process. It aims to identify potential hazards, establish a preliminary safety profile, and determine a safe starting dose for further non-clinical and eventual clinical studies. This technical guide outlines a typical preliminary in vitro and in vivo toxicology screening cascade for this compound, an enantiomer of the anti-diabetic drug Nateglinide. The core components of this screening include assessments of acute toxicity, cellular toxicity, genetic toxicity, and cardiovascular safety pharmacology.

Data Presentation: Illustrative Preliminary Toxicology Profile

The following tables summarize hypothetical data from a preliminary toxicology screen of this compound.

Table 1: Acute Oral Toxicity (Based on OECD Guideline 420)

| Parameter | Result | Classification |

| LD50 (Rat, oral) | > 2000 mg/kg | GHS: Category 5 or Unclassified |

| Clinical Observations | No mortality or significant signs of toxicity observed at 2000 mg/kg. | |

| Body Weight Changes | No significant changes compared to control group. | |

| Gross Necropsy | No treatment-related abnormalities observed. |

Table 2: In Vitro Cytotoxicity (MTT Assay)

| Cell Line | IC50 (µM) | Interpretation |

| HepG2 (Human Liver) | > 100 µM | Low potential for direct cytotoxicity to liver cells. |

| HEK293 (Human Kidney) | > 100 µM | Low potential for direct cytotoxicity to kidney cells. |

Table 3: Genotoxicity Profile

| Assay | Test System | Metabolic Activation (S9) | Result | Interpretation |

| Ames Test (OECD 471) | S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA) | With and Without | Negative | Non-mutagenic |

| In Vitro Micronucleus (OECD 487) | Human Peripheral Blood Lymphocytes | With and Without | Negative | No evidence of clastogenic or aneugenic potential. |

Table 4: Safety Pharmacology - Cardiovascular (hERG Assay)

| Parameter | Result | Interpretation |

| hERG Channel Inhibition IC50 | > 30 µM | Low risk of QT prolongation and Torsades de Pointes. |

Experimental Protocols

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This study provides information on the potential health hazards likely to arise from a single, short-term oral exposure to a substance.[1][2][3][4][5]

-

Test System: Healthy, young adult Sprague-Dawley rats (female), typically 8-12 weeks old. Females are often used as they tend to be slightly more sensitive.

-

Dose Levels: A starting dose of 300 mg/kg is selected based on a sighting study. If no mortality occurs, a higher dose of 2000 mg/kg is administered to a new group of animals.

-

Administration: The test substance is administered as a single oral dose by gavage. Animals are fasted prior to dosing.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days post-dose.

-

Pathology: At the end of the observation period, all animals are subjected to gross necropsy.

-

Data Analysis: The study allows for the determination of an LD50 value and provides information for classification and labeling according to the Globally Harmonized System (GHS).

In Vitro Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9][10]

-

Cell Lines: Human-derived cell lines such as HepG2 (liver) and HEK293 (kidney) are commonly used to assess organ-specific cytotoxicity.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The culture medium is replaced with medium containing various concentrations of this compound and incubated for a specified period (e.g., 24 or 48 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

-

Data Analysis: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of ~570 nm. The IC50 value (the concentration that inhibits 50% of cell viability) is calculated.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in amino acid-requiring strains of bacteria.[11][12][13]

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

-

Metabolic Activation: The assay is performed both with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic in vivo metabolism.

-

Procedure:

-

The bacterial strains are exposed to various concentrations of this compound in the presence and absence of S9 mix.

-

The mixture is plated on a minimal agar medium lacking the required amino acid.

-

Plates are incubated for 48-72 hours.

-

-

Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.

Genotoxicity - In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This test detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells.[14][15][16][17][18]

-

Test System: Cultured human peripheral blood lymphocytes or established mammalian cell lines (e.g., CHO, TK6).

-

Procedure:

-

Cell cultures are exposed to at least three concentrations of this compound, with and without metabolic activation (S9).

-

Cytochalasin B is added to block cytokinesis, resulting in binucleated cells that have completed one cell division.

-

Cells are harvested, fixed, and stained.

-

-

Data Analysis: The frequency of micronucleated cells in the binucleated cell population is determined by microscopic analysis. A significant, dose-dependent increase in micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) potential.

Safety Pharmacology - hERG Inhibition Assay

This assay assesses the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and a life-threatening cardiac arrhythmia.[19][20][21][22][23]

-

Test System: Mammalian cells (e.g., HEK293 or CHO cells) stably expressing the human hERG channel.

-

Methodology: Automated patch-clamp electrophysiology (e.g., QPatch).

-

Procedure:

-

A whole-cell voltage-clamp configuration is established.

-

A specific voltage protocol is applied to elicit hERG currents.

-

Baseline currents are recorded in a vehicle control solution.

-

Increasing concentrations of this compound are applied, and the corresponding inhibition of the hERG tail current is measured.

-

-

Data Analysis: The percentage of current inhibition relative to the control is calculated, and the concentration-response data are fitted to determine the IC50 value.

Visualization of Workflows and Pathways

Caption: Preliminary toxicology screening workflow for a new chemical entity.

Caption: Mechanism of action of Nateglinide on pancreatic beta-cells.

References

- 1. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 2. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 3. testinglab.com [testinglab.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. scantox.com [scantox.com]

- 12. biosafe.fi [biosafe.fi]

- 13. gentronix.co.uk [gentronix.co.uk]

- 14. criver.com [criver.com]

- 15. academic.oup.com [academic.oup.com]

- 16. nucro-technics.com [nucro-technics.com]

- 17. insights.inotiv.com [insights.inotiv.com]

- 18. oecd.org [oecd.org]

- 19. benchchem.com [benchchem.com]

- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. drughunter.com [drughunter.com]

- 23. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Fate and Biotransformation of ent-Nateglinide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate and biotransformation of ent-Nateglinide, the L-enantiomer of the anti-diabetic drug Nateglinide. This document synthesizes available data on its metabolic pathways, the enzymes involved, and its pharmacokinetic profile, with a comparative look at its D-enantiomer, Nateglinide. Detailed experimental protocols and visual representations of metabolic pathways and experimental workflows are included to support further research and drug development efforts.

Introduction to Nateglinide and its Enantiomer

Nateglinide, a D-phenylalanine derivative, is a short-acting insulin secretagogue used for the treatment of type 2 diabetes mellitus.[1][2] It stimulates insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium (KATP) channels.[3] As a chiral molecule, Nateglinide exists as two enantiomers: the pharmacologically active D-enantiomer (Nateglinide) and the L-enantiomer (this compound). While most of the existing research focuses on the D-enantiomer, understanding the metabolic fate of this compound is crucial for a complete pharmacological and toxicological profile of the racemate or in cases where stereoselective metabolism may occur.

Metabolic Pathways and Biotransformation

The primary route of metabolism for Nateglinide is hepatic biotransformation, which involves initial hydroxylation reactions followed by glucuronidation.[4] While specific studies on the metabolic pathways of this compound are limited, inferences can be drawn from studies on the racemic mixture and comparative pharmacokinetic studies of the enantiomers.

Phase I Metabolism: Hydroxylation

The initial and major metabolic transformation of Nateglinide is the oxidation of its isopropyl group.[5] This process is predominantly catalyzed by cytochrome P450 enzymes, with CYP2C9 being the major contributor (approximately 70%) and CYP3A4 playing a lesser role (approximately 30%).[4][6]

The major metabolites identified for Nateglinide are a result of these oxidative modifications:

-

M1: The principal metabolite, formed by the hydroxylation of the methine carbon of the isopropyl group.[7]

-

M2: Another significant metabolite resulting from hydroxylation.

-

Other Metabolites: These include monohydroxylated diastereoisomers, a metabolite with an unsaturated isopropyl group, and diol-containing isomers.[5]

A study in Goto-Kakizaki rats, a model for type 2 diabetes, investigated the pharmacokinetics of both Nateglinide and this compound and identified major metabolites for the L-enantiomer, designated as L-M1 and L-M2 . While the exact structures of L-M1 and L-M2 were not detailed, it is plausible that they are also products of isopropyl group hydroxylation, similar to the metabolites of the D-enantiomer. The study did note that the cumulative excretion of L-M1 and L-M2 into bile was nearly identical to that of M1 and M2.

The metabolic pathway can be visualized as follows:

Metabolic Pathway of this compound

Phase II Metabolism: Glucuronidation

Following hydroxylation, the metabolites can undergo Phase II conjugation reactions, primarily glucuronidation.[4] This process increases the water solubility of the metabolites, facilitating their excretion from the body. Glucuronic acid conjugates are formed directly from the carboxylic acid group of the metabolites.[5]

Pharmacokinetics of this compound

The pharmacokinetic properties of Nateglinide are characterized by rapid absorption and elimination.[8] A comparative study in rats provides the most direct insight into the pharmacokinetics of this compound versus Nateglinide.

| Parameter | Nateglinide (D-enantiomer) | This compound (L-enantiomer) | Species | Reference |

| Total Clearance (CLtot) | Lower | Higher | Rat | |

| Volume of Distribution (Vd) | Lower | Higher | Rat | |

| Biological Half-Life | ~1.5 hours | Data not available | Human | [4] |

| Bioavailability | ~73% | Data not available | Human | [8] |

| Protein Binding | Highly bound | Data not available | Human | [2] |

Data from the rat study suggests that this compound is cleared more rapidly and distributes more widely in the body compared to Nateglinide, particularly in a diabetic state.

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of this compound metabolism.

In Vitro Metabolism using Human Liver Microsomes

This protocol describes a general procedure for assessing the metabolic stability of a compound using human liver microsomes.[9][10]

Objective: To determine the rate of metabolism of this compound by human liver microsomal enzymes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

Internal standard for analytical quantification

-

Incubator/water bath at 37°C

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

-

In a microcentrifuge tube, add phosphate buffer, the NADPH regenerating system, and the HLM suspension.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the this compound stock solution to the pre-warmed incubation mixture. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzyme activity.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction at each time point by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

-

-

Sample Processing:

-

Vortex the samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

Analysis:

-

Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound (this compound) and identify any formed metabolites.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining this compound versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) as 0.693/k.

-

References

- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 2. Nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Nateglinide - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and metabolism of nateglinide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prediction of the metabolic interaction of nateglinide with other drugs based on in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Clinical pharmacokinetics of nateglinide: a rapidly-absorbed, short-acting insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Chiral HPLC Method for the Enantiomeric Separation of Nateglinide and ent-Nateglinide

Application Note and Protocol

This document provides a detailed methodology for the chiral separation of Nateglinide and its enantiomer, ent-Nateglinide, using High-Performance Liquid Chromatography (HPLC). This method is crucial for the quality control of bulk drug substances, as the pharmacological activity of Nateglinide resides primarily in the D-enantiomer.[1]

Introduction

Nateglinide, N-(trans-4-isopropylcyclohexylcarbonyl)-D-phenylalanine, is an oral hypoglycemic agent used for the treatment of type 2 diabetes.[1] Its therapeutic effect is stereospecific, with the D-enantiomer being significantly more potent than the L-enantiomer (this compound).[1] The synthesis of Nateglinide can result in the presence of the L-enantiomer as an impurity.[1] Therefore, a reliable and robust analytical method is required to separate and quantify the enantiomers to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely used technique for the enantiomeric separation of pharmaceuticals like Nateglinide.[2][3]

Principle of Separation

Chiral separation by HPLC is achieved by utilizing a chiral stationary phase that interacts differently with the two enantiomers of a racemic compound. This differential interaction leads to the formation of transient diastereomeric complexes with varying stabilities, resulting in different retention times for each enantiomer and allowing for their separation. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal enantioseparation.

Experimental Protocols

This section details the protocol for the chiral separation of Nateglinide and this compound based on a method utilizing a Kromasil TBB chiral stationary phase.

Materials and Reagents

-

Nateglinide reference standard

-

This compound reference standard

-

Hexane (HPLC grade)

-

2-Propanol (HPLC grade)

-

Acetic acid (glacial, analytical grade)

-

Methanol (HPLC grade, for sample preparation)

-

Water (deionized or HPLC grade)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Kromasil TBB chiral column

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.45 µm)

Chromatographic Conditions

| Parameter | Value |

| Column | Kromasil TBB |

| Mobile Phase | n-Hexane : 2-Propanol : Acetic Acid (95:5:0.2, v/v/v) |

| Flow Rate | 0.6 mL/min |

| Detection Wavelength | 258 nm |

| Column Temperature | 20°C |

| Injection Volume | 10 µL |

Preparation of Mobile Phase

-

Carefully measure 950 mL of n-hexane, 50 mL of 2-propanol, and 2 mL of glacial acetic acid.

-

Combine the solvents in a suitable container and mix thoroughly.

-

Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

Preparation of Standard and Sample Solutions

-

Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of Nateglinide reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

-